molecular formula C7H7N3O4 B11080575 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate

3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate

Cat. No.: B11080575
M. Wt: 197.15 g/mol
InChI Key: FCQZBWOXFQGGSN-UHFFFAOYSA-N
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Description

3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate typically involves the reaction of 2,5-dioxopyrrolidin-1-ylmethyl chloride with an oxadiazole precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound with altered electronic properties[5][5].

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced durability and functionality .

Mechanism of Action

The mechanism of action of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various biochemical effects. The oxadiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate apart is its oxadiazole ring, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate

InChI

InChI=1S/C7H7N3O4/c11-5-1-2-6(12)10(5)4-9-3-7(13)14-8-9/h3H,1-2,4H2

InChI Key

FCQZBWOXFQGGSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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